

# Physical and chemical properties of 1,4-Dimethylcyclohexanol

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## Compound of Interest

Compound Name: 1,4-Dimethylcyclohexanol

Cat. No.: B1605839

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## An In-depth Technical Guide to 1,4-Dimethylcyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dimethylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes structural and procedural information.

## Introduction

**1,4-Dimethylcyclohexanol** is a cyclic alcohol featuring a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position.<sup>[1]</sup> Its molecular formula is  $C_8H_{16}O$ .<sup>[1][2][3]</sup> This compound exists as two stereoisomers: **cis-1,4-dimethylcyclohexanol** and **trans-1,4-dimethylcyclohexanol**, which differ in the spatial orientation of the methyl group at the 4-position relative to the hydroxyl group at the 1-position. The physical and chemical properties of the compound are influenced by its stereochemistry. It serves as a versatile intermediate in organic synthesis and has potential applications in the fragrance and flavoring industries.<sup>[1]</sup>

## Physical Properties

**1,4-Dimethylcyclohexanol** is typically a colorless to pale yellow liquid with a distinct odor.<sup>[1]</sup> It is soluble in many organic solvents but has limited solubility in water due to its hydrophobic cyclohexane core.<sup>[1][2]</sup> A summary of its key physical properties is presented below.

Table 1: Physical Properties of **1,4-Dimethylcyclohexanol**

Property	Value	Reference
CAS Number	5402-28-8	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[1][2][3]
Molecular Weight	128.21 g/mol	[2][3][5]
Appearance	Colorless to pale yellow liquid	[1]
Water Solubility	11 g/L (at 25 °C)	[2]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[2]
Heavy Atom Count	9	[2]

## Chemical Properties and Reactivity

The chemical behavior of **1,4-Dimethylcyclohexanol** is primarily dictated by the hydroxyl (-OH) group and the stereochemistry of the cyclohexane ring.

### Reactivity

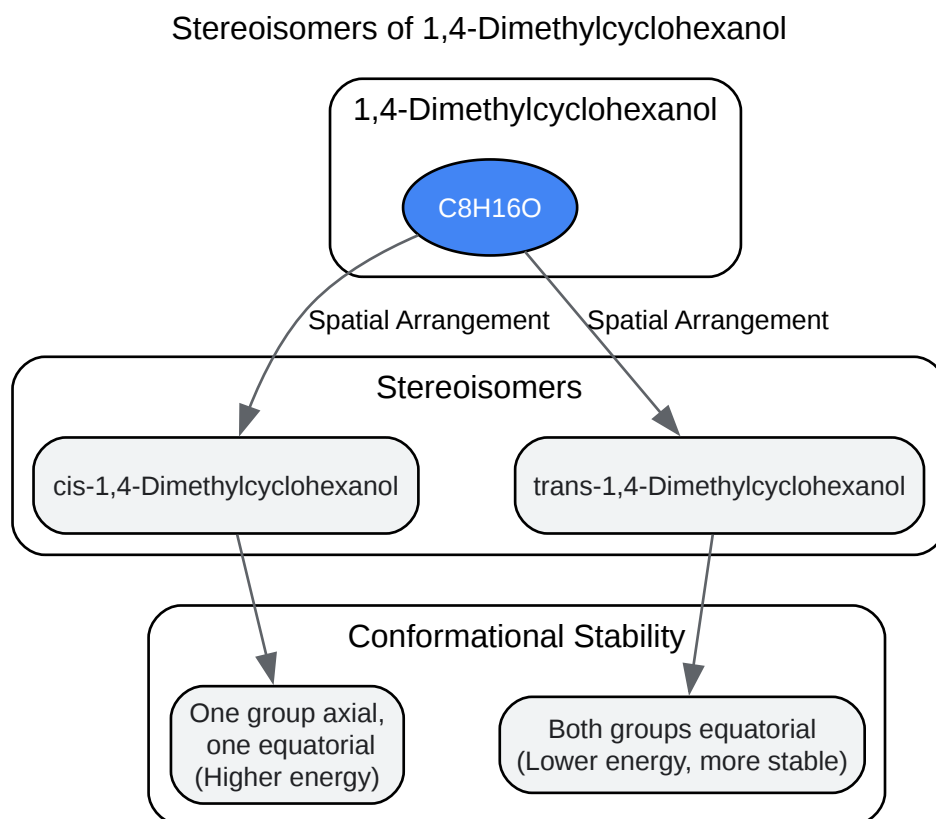
The presence of the tertiary hydroxyl group allows **1,4-Dimethylcyclohexanol** to undergo typical alcohol reactions:

- Oxidation: As a tertiary alcohol, it is resistant to oxidation under mild conditions but can be cleaved under strong oxidizing conditions.
- Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]
- Dehydration: Acid-catalyzed dehydration typically leads to the formation of a mixture of alkenes, primarily 1,4-dimethylcyclohexene and 1-methyl-4-methylenecyclohexane.

### Stereochemistry and Stability

**1,4-Dimethylcyclohexanol** exists as cis and trans isomers. The stability of these isomers is determined by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable.[6] The relative stability of the cis and trans isomers depends on the steric

strain arising from 1,3-diaxial interactions.[7] In the most stable chair conformation of the trans isomer, both the hydroxyl group and the C4-methyl group can occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one of these groups must be in an axial position, leading to greater steric strain.



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Caption: Relationship between the stereoisomers of **1,4-Dimethylcyclohexanol**.

## Spectroscopic Data

While specific spectra for **1,4-Dimethylcyclohexanol** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **1,4-Dimethylcyclohexanol**

Technique	Expected Features
$^1\text{H}$ NMR	- Signal for the C1-methyl protons. - Signal for the C4-methyl protons. - Complex multiplets for the cyclohexane ring protons. - A singlet for the hydroxyl proton (-OH), which is exchangeable with $\text{D}_2\text{O}$ . The chemical shifts will differ between cis and trans isomers.
$^{13}\text{C}$ NMR	- Signal for the quaternary C1 carbon bearing the -OH group. - Signal for the C4 carbon. - Signals for the two distinct methyl carbons. - Signals for the methylene carbons of the cyclohexane ring.
IR Spectroscopy	- A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol. - C-H stretching absorptions just below $3000\text{ cm}^{-1}$ . - A C-O stretching absorption in the $1100\text{-}1200\text{ cm}^{-1}$ region.
Mass Spectrometry	- A molecular ion ( $\text{M}^+$ ) peak at $m/z = 128$ . - A prominent peak at $\text{M}-15$ , corresponding to the loss of a methyl group. - A peak at $\text{M}-18$ , corresponding to the loss of a water molecule.

## Experimental Protocols

### Synthesis of 1,4-Dimethylcyclohexanol

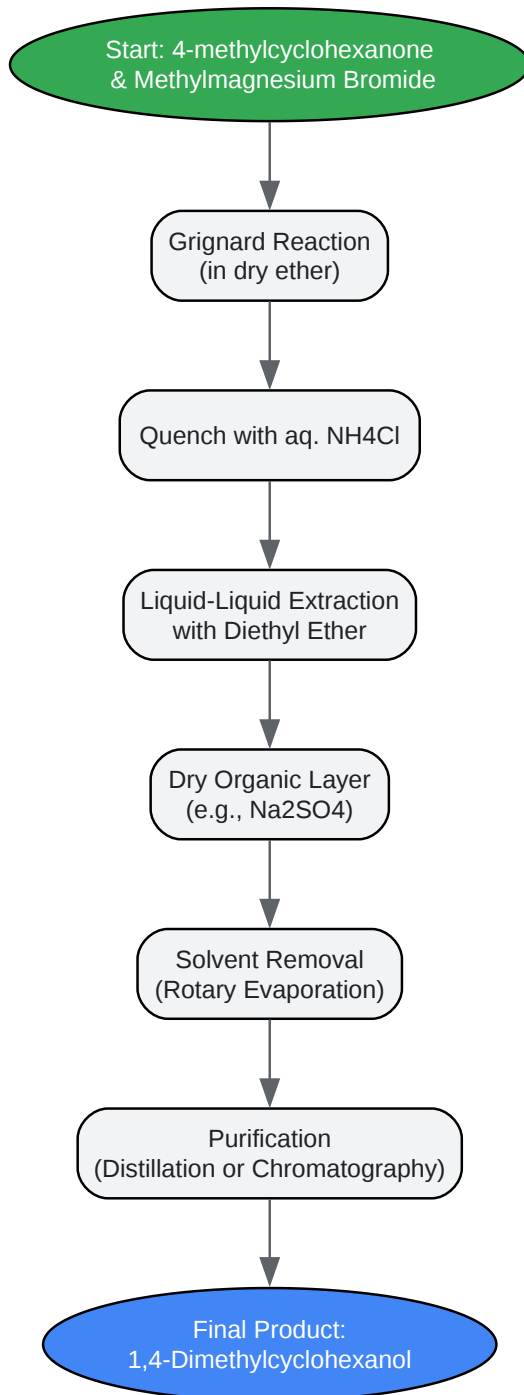
A common method for the synthesis of **1,4-Dimethylcyclohexanol** is the Grignard reaction, starting from 4-methylcyclohexanone.

Reaction: 4-methylcyclohexanone +  $\text{CH}_3\text{MgBr}$   $\rightarrow$  **1,4-Dimethylcyclohexanol**

Methodology:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ) by adding methyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with Ketone:** Dissolve 4-methylcyclohexanone in dry diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C.
- **Reaction Work-up:** After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with additional diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography to yield **1,4-Dimethylcyclohexanol** as a mixture of cis and trans isomers.

## General Synthesis Workflow for 1,4-Dimethylcyclohexanol



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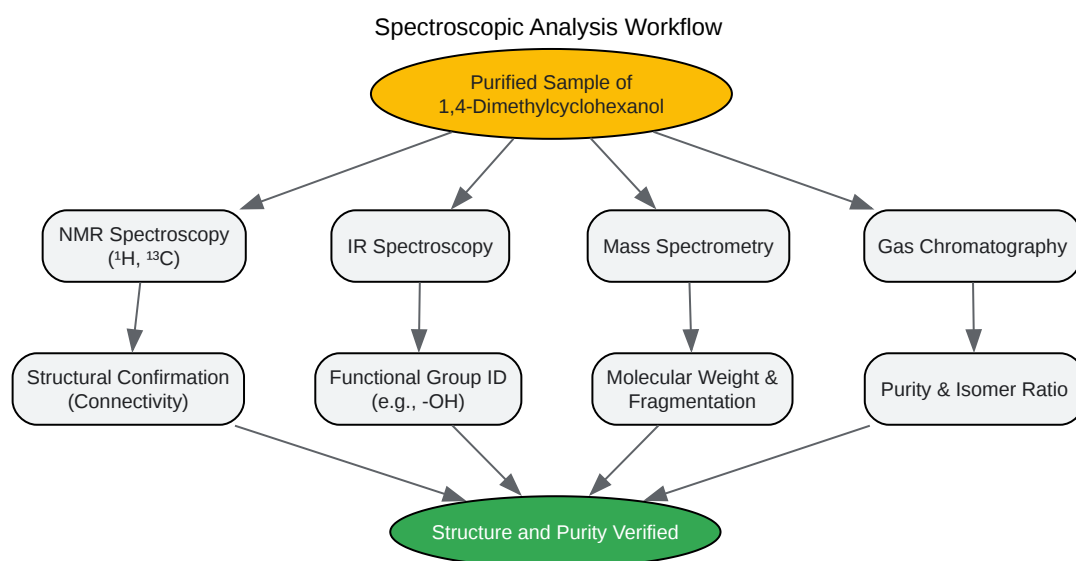
Caption: General workflow for the synthesis of **1,4-Dimethylcyclohexanol**.

## Analytical Characterization

The identity and purity of synthesized **1,4-Dimethylcyclohexanol** are confirmed using standard analytical techniques.

Methodology:

- Gas Chromatography (GC): Determine the purity of the sample and the ratio of cis to trans isomers. A non-polar or medium-polarity capillary column is typically used.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the connectivity of atoms.
- Infrared (IR) Spectroscopy: Identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.



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Caption: Workflow for the analytical characterization of **1,4-Dimethylcyclohexanol**.

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